molecular formula C24H21N3O5S2 B2705240 2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 379236-55-2

2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2705240
CAS No.: 379236-55-2
M. Wt: 495.57
InChI Key: JTUIHVNNUYTDJI-UHFFFAOYSA-N
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Description

The compound 2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide features a thieno[2,3-d]pyrimidinone core substituted with a 5-methylfuran-2-yl group at position 5, an allyl group at position 3, and a thioacetamide linker connected to a 2,3-dihydrobenzo[1,4]dioxin-6-yl moiety. This structure combines heterocyclic motifs known for diverse bioactivities, including antimicrobial and enzyme-inhibitory properties . The allyl and dihydrodioxin substituents likely enhance solubility and target specificity compared to simpler analogs.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S2/c1-3-8-27-23(29)21-16(17-6-4-14(2)32-17)12-33-22(21)26-24(27)34-13-20(28)25-15-5-7-18-19(11-15)31-10-9-30-18/h3-7,11-12H,1,8-10,13H2,2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUIHVNNUYTDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC5=C(C=C4)OCCO5)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex heterocyclic compound with potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H18F3N3O3S2C_{23}H_{18}F_{3}N_{3}O_{3}S_{2}, with a molecular weight of 505.53 g/mol. It features a thieno[2,3-d]pyrimidine core structure which is known for various biological activities.

PropertyValue
Molecular FormulaC23H18F3N3O3S2
Molecular Weight505.53 g/mol
CAS Number379236-50-7

Anticancer Activity

Research indicates that compounds similar to the thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. Specifically, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Effects

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies show that it can inhibit the growth of bacteria and fungi, suggesting its potential use as an antimicrobial agent. The exact mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic processes.

Anti-inflammatory Properties

There is evidence supporting the anti-inflammatory effects of similar thieno[2,3-d]pyrimidine derivatives. These compounds can reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB, which plays a crucial role in inflammation.

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry investigated a series of thieno[2,3-d]pyrimidine derivatives. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. This suggests that structural modifications can enhance anticancer activity.
  • Antimicrobial Testing : In a study published in Phytotherapy Research, derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
  • Anti-inflammatory Mechanism : Research documented in Clinical and Experimental Immunology highlighted that thieno[2,3-d]pyrimidine derivatives could effectively downregulate TNF-alpha and IL-6 in activated macrophages, showcasing their potential as therapeutic agents in inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Thieno[2,3-d]Pyrimidinone Derivatives

Key Observations:

Substituent Influence on Bioactivity: The benzylthio group in compound 2d contributes to antimicrobial activity, while the target compound’s allyl and dihydrodioxin groups may modulate selectivity or potency.

Synthesis Efficiency :

  • Yields for analogs range from 57% to 80%, with methods involving condensation (e.g., thiouracil derivatives with anthranilic acid ) or alkylation . The target compound’s synthesis route remains unspecified but may align with these protocols.

Molecular Weight and Solubility :

  • The dihydrodioxin moiety in the target compound may improve aqueous solubility compared to bulkier aryl groups (e.g., naphthyl in ).

Functional Group Variations and SAR

  • 5-Methylfuran-2-yl : Present in both the target compound and 11b , this group is associated with π-π stacking interactions in bioactive molecules.
  • Thioacetamide Linker : Common in all analogs, this linker facilitates structural diversity via substitution (e.g., dichlorophenyl in vs. dihydrodioxin in the target compound).
  • N-Substituents : The dihydrodioxin group in the target compound offers a rigid, oxygen-rich scaffold, contrasting with planar aromatic systems (e.g., naphthyl ), which may influence pharmacokinetics.

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